molecular formula C7H12N2O4S2 B14377002 N-methylsulfonylmethanesulfonamide;pyridine CAS No. 89913-32-6

N-methylsulfonylmethanesulfonamide;pyridine

Cat. No.: B14377002
CAS No.: 89913-32-6
M. Wt: 252.3 g/mol
InChI Key: MECXMKHJCBATGF-UHFFFAOYSA-N
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Description

N-methylsulfonylmethanesulfonamide;pyridine is a compound that combines the structural features of sulfonamides and pyridine. Sulfonamides are known for their antibacterial properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring structure. This combination results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylsulfonylmethanesulfonamide;pyridine typically involves the reaction of pyridine with N-methylsulfonylmethanesulfonamide under specific conditions. One common method includes the use of pyridine as a base and a solvent, reacting with N-methylsulfonylmethanesulfonamide in the presence of a catalyst . The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-methylsulfonylmethanesulfonamide;pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-methylsulfonylmethanesulfonamide;pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylsulfonylmethanesulfonamide;pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylsulfonylmethanesulfonamide;pyridine is unique due to its combined structural features of sulfonamides and pyridine. This combination results in a compound with enhanced chemical reactivity and potential biological activity compared to its individual components .

Properties

CAS No.

89913-32-6

Molecular Formula

C7H12N2O4S2

Molecular Weight

252.3 g/mol

IUPAC Name

N-methylsulfonylmethanesulfonamide;pyridine

InChI

InChI=1S/C5H5N.C2H7NO4S2/c1-2-4-6-5-3-1;1-8(4,5)3-9(2,6)7/h1-5H;3H,1-2H3

InChI Key

MECXMKHJCBATGF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NS(=O)(=O)C.C1=CC=NC=C1

Origin of Product

United States

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